molecular formula C22H38O3 B14472796 Methyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate CAS No. 71041-53-7

Methyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate

Cat. No.: B14472796
CAS No.: 71041-53-7
M. Wt: 350.5 g/mol
InChI Key: BBPWHHVORNHXIM-UHFFFAOYSA-N
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Description

Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate is a chemical compound known for its unique structure and properties It is a methyl ester derivative of 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate typically involves the esterification of 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The furan ring and ester group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties or its role as a drug intermediate.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate exerts its effects involves its interaction with specific molecular targets. The furan ring and ester group can interact with enzymes or receptors, leading to various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in metabolic pathways or its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoylcarnitine
  • 11-(3-methyl-5-pentylfuran-2-yl)undecanoyl-CoA

Uniqueness

Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O3/c1-4-5-12-15-20-18-19(2)21(25-20)16-13-10-8-6-7-9-11-14-17-22(23)24-3/h18H,4-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPWHHVORNHXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508653
Record name Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71041-53-7
Record name Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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